Estrone Benzyl Ether
Overview
Description
Synthesis Analysis
The synthesis of Estrone Benzyl Ether and related compounds involves multiple steps, including conjugate addition of alkenylcopper-phosphine complexes and Diels-Alder reactions. For example, enantioselective syntheses of estrone methyl ether and its derivatives employ alkenylcopper-phosphine complexes, highlighting the complexity and precision required in steroid synthesis (Doi et al., 1990). Additionally, functionalization at specific positions, such as the 11 and 12 positions of estrone benzyl ether, demonstrates targeted chemical modifications to investigate or alter the molecule's properties (Stéphan et al., 2000).
Molecular Structure Analysis
The molecular structure of Estrone Benzyl Ether and its derivatives is crucial for understanding their chemical behavior and biological activity. For instance, modifications at the benzylic positions of the estrane skeleton, as seen in the synthesis of estrone 3-methyl ether derivatives, lead to the creation of new compounds with distinct properties, illustrating the impact of structural changes on the molecule's characteristics (Modica et al., 2003).
Chemical Reactions and Properties
Estrone Benzyl Ether undergoes various chemical reactions, including oxidation and functionalization. For example, oxidation of estrone benzyl ether with tert-butyl hydroperoxide and cobalt acetate leads to new estrone derivatives, showcasing the compound's reactivity and potential for generating novel molecules with unique properties (Modica et al., 2003). Additionally, the synthesis and reactions of A-ring aromatic steroid complexes of manganese tricarbonyl demonstrate complex reactions that estrone benzyl ether and its derivatives can undergo, further expanding our understanding of its chemical properties (Kyoungja et al., 1994).
Physical Properties Analysis
The physical properties of Estrone Benzyl Ether, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Although specific studies focusing on the physical properties of EBE were not identified in the search, these properties can be inferred from general knowledge on steroid derivatives, where structural modifications can significantly alter physical characteristics like solubility in various solvents and melting points.
Chemical Properties Analysis
Estrone Benzyl Ether's chemical properties, including reactivity towards different chemical reagents, stability under various conditions, and susceptibility to oxidation or reduction, are key to understanding its potential applications and behavior in biological systems. Studies such as the oxidation of the benzylic positions of the estrane skeleton highlight the compound's chemical versatility and the potential for creating a variety of derivatives with different chemical functionalities (Modica et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSINETGATWEUAB-AHCIIZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456391 | |
Record name | Estrone Benzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone Benzyl Ether | |
CAS RN |
858-98-0 | |
Record name | Estrone Benzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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